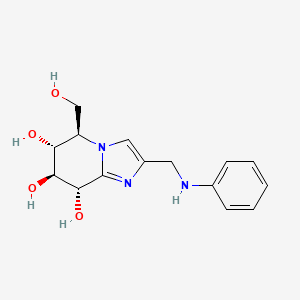
Anilinomethyl gluco-phenylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring. The compound has a molecular formula of C15H19N3O4 and a molecular weight of 305.3291 g/mol .
Preparation Methods
The synthesis of ANILINOMETHYL GLUCO-PHENYLIMIDAZOLE involves the construction of the imidazole ring, which is a key structural motif in many functional molecules . One common method for synthesizing imidazoles is the cyclization of amido-nitriles, which can be catalyzed by nickel . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides and aromatic and saturated heterocycles . Industrial production methods for such compounds often involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
ANILINOMETHYL GLUCO-PHENYLIMIDAZOLE undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce secondary amines .
Scientific Research Applications
ANILINOMETHYL GLUCO-PHENYLIMIDAZOLE has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, imidazole derivatives are known for their antimicrobial, antifungal, and anti-inflammatory properties . These compounds are also used in the development of drugs and as potential therapeutic agents . In industry, imidazole derivatives are employed in the synthesis of polymers, coordination compounds, and as catalysts in various chemical reactions .
Mechanism of Action
The mechanism of action of ANILINOMETHYL GLUCO-PHENYLIMIDAZOLE involves its interaction with specific molecular targets and pathways . The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
ANILINOMETHYL GLUCO-PHENYLIMIDAZOLE can be compared with other similar compounds, such as phenylimidazoles and imidazopyridines . These compounds share a similar core structure but differ in their substituents and functional groups . For example, phenylimidazoles have a benzene ring linked to the imidazole ring, while imidazopyridines have a pyridine ring fused to the imidazole ring . The unique combination of aniline, glucose, and phenylimidazole moieties in this compound gives it distinct properties and applications .
Properties
Molecular Formula |
C15H19N3O4 |
|---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
(5R,6R,7S,8S)-2-(anilinomethyl)-5-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6,7,8-triol |
InChI |
InChI=1S/C15H19N3O4/c19-8-11-12(20)13(21)14(22)15-17-10(7-18(11)15)6-16-9-4-2-1-3-5-9/h1-5,7,11-14,16,19-22H,6,8H2/t11-,12-,13+,14-/m1/s1 |
InChI Key |
ADKWVGPRAQKVKB-YIYPIFLZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NCC2=CN3[C@@H]([C@H]([C@@H]([C@H](C3=N2)O)O)O)CO |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CN3C(C(C(C(C3=N2)O)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-1-[(2R)-2-amino-2-cyclohexylacetyl]-N-[[5-chloro-2-[2-(ethylamino)-2-oxoethoxy]phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10758764.png)
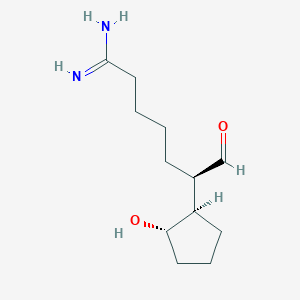

![(2S)-2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropyl-9H-purin-2-YL}amino)-3-methylbutan-1-OL](/img/structure/B10758773.png)
![6-Fluoro-2-[2-hydroxy-3-(2-methyl-cyclohexyloxy)-phenyl]-1H-indole-5-carboxamidine](/img/structure/B10758778.png)
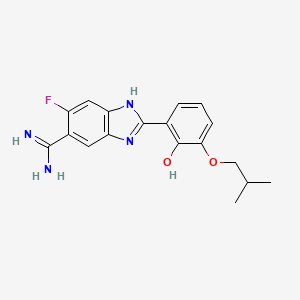
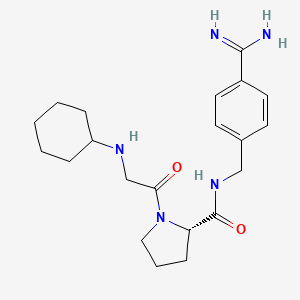
![(3z,5s,6r,7s,8r,8as)-3-(Octylimino)hexahydro[1,3]thiazolo[3,4-A]pyridine-5,6,7,8-Tetrol](/img/structure/B10758799.png)


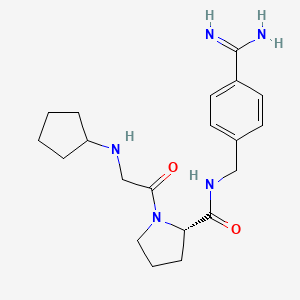
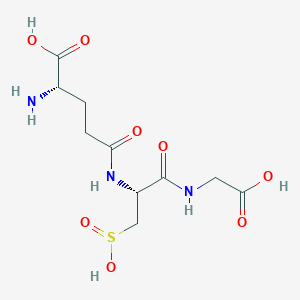
![diethyl [(1R)-1,5-diaminopentyl]boronate](/img/structure/B10758845.png)
